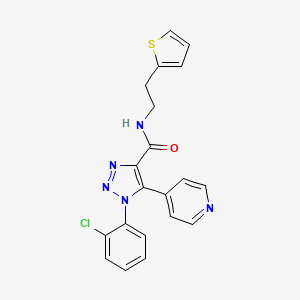

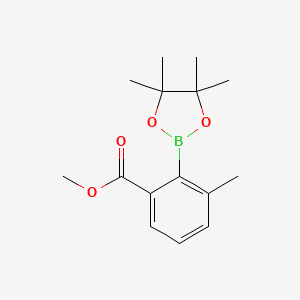

![molecular formula C21H14N2O5 B2883937 methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate CAS No. 361372-32-9](/img/structure/B2883937.png)

methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate is a chemical compound with the linear formula C27H18N2O6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, has been described in the literature . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds, such as N-cyanoacetamides, are known to undergo a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

The coumarin core of Oprea1_073336 has been studied for its potential as an inhibitor of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in the context of Alzheimer’s disease . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. Inhibitors of these enzymes are sought after for their potential to alleviate symptoms of Alzheimer’s by preventing the degradation of acetylcholine.

Anticancer Activity

Chromene derivatives, including Oprea1_073336, have shown promise in anticancer research. They have been identified to exhibit proapoptotic properties, which are crucial for the treatment of various cancers . The ability to induce apoptosis in cancer cells makes these compounds valuable in the development of new chemotherapeutic agents.

Antibacterial and Antiviral Properties

The structural motif of Oprea1_073336 is known to possess antibacterial and antiviral activities . This makes it a potential candidate for the development of new drugs that could combat bacterial infections and viral diseases, contributing to the field of infectious disease control.

Enzyme Inhibition

Apart from AChE and BuChE, Oprea1_073336 and its analogs have been explored for their ability to inhibit other enzymes such as monoamine oxidase (MAO), which is involved in the regulation of neurotransmitters . MAO inhibitors are used in the treatment of various neurological disorders, including depression and Parkinson’s disease.

Neuroprotective Effects

The compound’s potential neuroprotective effects are linked to its ability to interfere with the formation of β-amyloid plaques and tau protein tangles, which are characteristic of Alzheimer’s disease pathology . By preventing the accumulation of these proteins, Oprea1_073336 could contribute to the prevention or slowing of neurodegenerative processes.

Antioxidant Properties

Oprea1_073336 may also serve as an antioxidant. Compounds with antioxidant properties can neutralize free radicals, which are unstable molecules that can cause cellular damage. This property is beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer .

Anti-inflammatory Applications

The anti-inflammatory potential of chromene derivatives is another area of interest. Inflammation is a biological response to harmful stimuli, and chronic inflammation is associated with various diseases. Oprea1_073336 could be used to develop new anti-inflammatory drugs .

Synthetic Intermediate

Due to its functional groups, Oprea1_073336 can act as a key intermediate in organic synthesis, enabling the construction of complex molecules for pharmaceutical applications. Its versatility in chemical reactions makes it a valuable scaffold in medicinal chemistry .

Eigenschaften

IUPAC Name |

methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O5/c1-26-20(24)12-8-6-11(7-9-12)16-14(10-22)19(23)28-18-13-4-2-3-5-15(13)27-21(25)17(16)18/h2-9,16H,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNOZLLSAKMJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide](/img/structure/B2883854.png)

![7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)

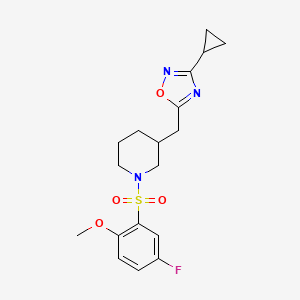

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)

![N1-cyclohexyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2883864.png)

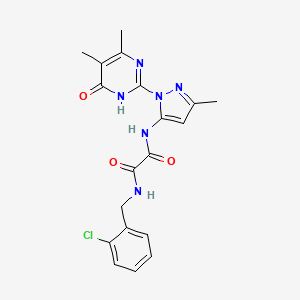

![3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2883870.png)

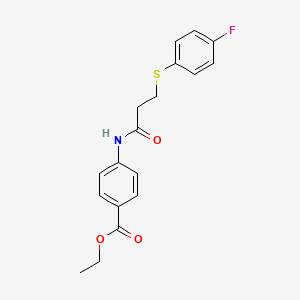

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2883874.png)

![4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2883875.png)

![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)